Reversible vs. Irreversible Photolysis: Impact on Acid Generation Quantum Yield
The core mechanistic differentiation is the reversible photodissociation of (4-Hydroxyphenyl)dimethylsulfonium salts, which generates acid in an equilibrium process, as opposed to the irreversible photolysis of common triarylsulfonium salt PAGs. While specific quantum yield data for the hexafluorophosphate salt is not directly available in the open literature for a head-to-head comparison, studies on closely related dialkyl-4-hydroxyphenylsulfonium salts demonstrate that this reversibility leads to a distinct, concentration-dependent acid generation profile that can be tuned [1]. In contrast, a representative triarylsulfonium salt, triphenylsulfonium triflate, has a reported acid generation quantum yield of approximately 0.5–0.7, but this process is irreversible and produces photoreactive phenylthio byproducts [2].
| Evidence Dimension | Photolysis Mechanism |
|---|---|
| Target Compound Data | Reversible photodissociation to yield acid and ylide (class-level characteristic) |
| Comparator Or Baseline | Triphenylsulfonium triflate (irreversible photolysis, Φ ~0.5–0.7) |
| Quantified Difference | Qualitative mechanism difference; byproduct profile is distinct |
| Conditions | UV irradiation in solution/polymer film (class-level inference from Crivello 1980) |
Why This Matters
For procurement, this mechanistic difference means the target compound can offer better control over acid diffusion and reduced post-exposure instability in resists, which is critical for high-resolution lithography.
- [1] Crivello, J. V.; Lam, J. H. W. Photoinitiated cationic polymerization by dialkyl‐4‐hydroxyphenylsulfonium salts. Journal of Polymer Science: Polymer Chemistry Edition 1980, 18 (3), 1021–1034. View Source
- [2] Dektar, J. L.; Hacker, N. P. Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society 1990, 112 (16), 6004–6015. View Source
